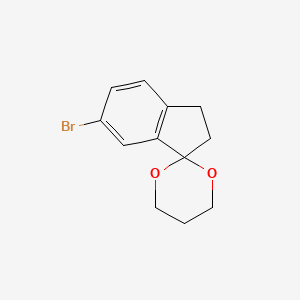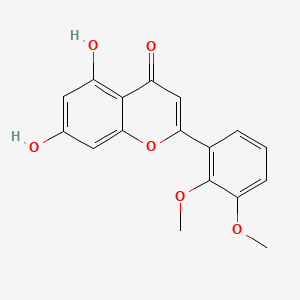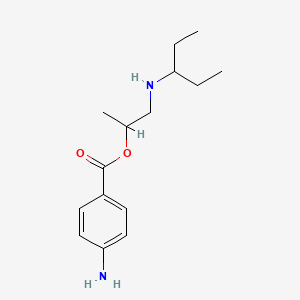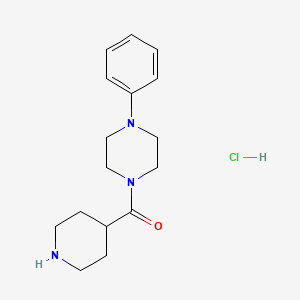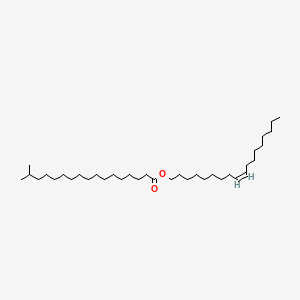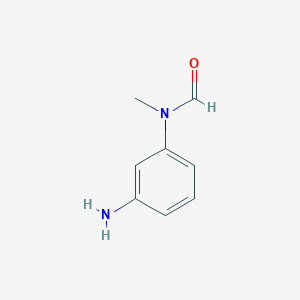
Tris(2-propylphenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-propylphenyl) phosphate: is an organophosphate compound with the molecular formula C27H33O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three 2-propylphenyl groups attached to a central phosphate group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: Tris(2-propylphenyl) phosphate can be synthesized through the esterification of phosphoric acid with 2-propylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions: Tris(2-propylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl phosphates.
科学研究应用
Chemistry: Tris(2-propylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its ability to inhibit combustion makes it valuable in the production of fire-resistant materials.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor. Research is ongoing to understand its impact on human health and the environment.
Medicine: While not commonly used in medicine, this compound is investigated for its potential toxicological effects and its interactions with biological molecules.
Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as PVC.
作用机制
The mechanism of action of tris(2-propylphenyl) phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interfere with the endocrine system by mimicking or blocking the action of natural hormones, leading to potential health effects.
相似化合物的比较
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.
Triphenyl phosphate: Used as a plasticizer and flame retardant, with a different phenyl group structure.
Tris(2-ethylhexyl) phosphate: A plasticizer with a longer alkyl chain, providing different physical properties.
Uniqueness: Tris(2-propylphenyl) phosphate is unique due to its specific phenyl group structure, which imparts distinct chemical and physical properties. Its balance of flame retardant and plasticizing properties makes it valuable in various industrial applications.
属性
CAS 编号 |
84642-70-6 |
|---|---|
分子式 |
C27H33O4P |
分子量 |
452.5 g/mol |
IUPAC 名称 |
tris(2-propylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-4-13-22-16-7-10-19-25(22)29-32(28,30-26-20-11-8-17-23(26)14-5-2)31-27-21-12-9-18-24(27)15-6-3/h7-12,16-21H,4-6,13-15H2,1-3H3 |
InChI 键 |
FPIUEVPELBLXGL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCC)OC3=CC=CC=C3CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

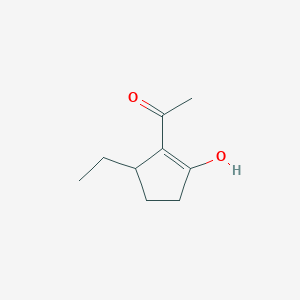
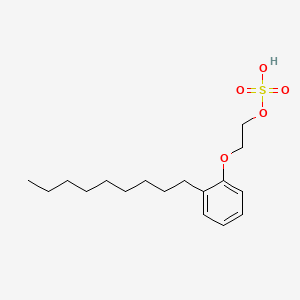

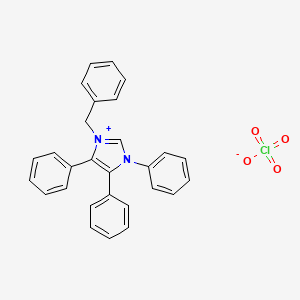
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
